molecular formula C9H2ClF10N B12116405 2-Chloro-4,5-bis(1,1,2,2,2-pentafluoroethyl)pyridine

2-Chloro-4,5-bis(1,1,2,2,2-pentafluoroethyl)pyridine

Katalognummer: B12116405
Molekulargewicht: 349.55 g/mol
InChI-Schlüssel: XSQOAYWOEUPTQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4,5-bis(1,1,2,2,2-pentafluoroethyl)pyridine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and physical properties, which make them valuable in various scientific and industrial applications. The presence of fluorine atoms in the compound significantly alters its reactivity and stability, making it an interesting subject for research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5-bis(1,1,2,2,2-pentafluoroethyl)pyridine typically involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide. This reaction is carried out in the presence of a palladium catalyst (10% Pd/C) and ammonium formate at 50°C for 10 hours . The reaction yields the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4,5-bis(1,1,2,2,2-pentafluoroethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium methoxide yield methoxy-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4,5-bis(1,1,2,2,2-pentafluoroethyl)pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Chloro-4,5-bis(1,1,2,2,2-pentafluoroethyl)pyridine is not well-documented. fluorinated compounds generally exert their effects by interacting with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of two pentafluoroethyl groups, which significantly enhance its chemical stability and reactivity compared to other fluorinated pyridines. This makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C9H2ClF10N

Molekulargewicht

349.55 g/mol

IUPAC-Name

2-chloro-4,5-bis(1,1,2,2,2-pentafluoroethyl)pyridine

InChI

InChI=1S/C9H2ClF10N/c10-5-1-3(6(11,12)8(15,16)17)4(2-21-5)7(13,14)9(18,19)20/h1-2H

InChI-Schlüssel

XSQOAYWOEUPTQU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CN=C1Cl)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.